molecular formula C9H10FNO2 B8033216 4-Fluoro-3-hydroxy-N,N-dimethylbenzamide

4-Fluoro-3-hydroxy-N,N-dimethylbenzamide

Cat. No.: B8033216
M. Wt: 183.18 g/mol
InChI Key: BFPSDXYHUVTHJG-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-N,N-dimethylbenzamide is a benzamide derivative featuring a fluorine atom at the para position, a hydroxyl group at the meta position, and dimethylamine substituents on the amide nitrogen. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (hydroxy) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

4-fluoro-3-hydroxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSDXYHUVTHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Substituent Effects on Esterification Yields of N,N-Dimethylbenzamides
Substituent Position & Type Example Compound Esterification Yield Key Observation Reference
4-Fluoro 4-Fluoro-N,N-dimethylbenzamide Not reported Predicted enhanced reactivity due to electron-withdrawing F
4-Trifluoromethyl 4-CF₃-N,N-dimethylbenzamide 84% High yield due to strong electron withdrawal
3-Hydroxy 3-Hydroxy-N,N-dimethylbenzamide Not reported Hydroxy group may enable H-bonding, altering solubility
2-Methyl 2-Methyl-N,N-dimethylbenzamide Trace Steric hindrance reduces reactivity
4-Cyano 4-CN-N,N-dimethylbenzamide 86% Electron-withdrawing cyano boosts yield
  • Fluorine vs. Other Halogens : The 4-bromo-3-fluoro-N,N-dimethylbenzamide () demonstrates that bromine’s larger atomic radius and polarizability may enhance electrophilic substitution compared to fluorine. However, fluorine’s electronegativity improves metabolic stability in drug analogs .
  • Hydroxy Group Impact : The 3-hydroxy substituent in the target compound could hinder rotational freedom (similar to solvent-dependent rotational barriers in N,N-dimethylbenzamide ) and increase solubility via H-bonding.

Physicochemical Properties

Solubility and Solvent Interactions
  • Solvent Effects on NMR Shifts : In N,N-dimethylbenzamide, solvents like DMSO significantly upfield-shift the carbonyl carbon due to strong dipole interactions. The 4-fluoro and 3-hydroxy groups in the target compound may amplify solvent sensitivity, particularly in polar aprotic solvents .
  • Melting Points: Fluorinated analogs like 4-fluoro-N-isopropylbenzamide () exhibit higher melting points (>250°C) due to intermolecular H-bonding and dipole interactions. The target compound’s hydroxy group may further elevate its melting point compared to non-hydroxylated analogs .
Rotational Barriers
  • The rotational barrier (ΔG‡) for N,N-dimethylbenzamide in cyclohexane is 12.3 kcal/mol. Electron-withdrawing substituents (e.g., 4-fluoro) may increase this barrier by stabilizing the planar transition state, while bulky groups (e.g., 2-methyl) destabilize it .

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